![molecular formula C23H34O5 B12379992 Treprostinil-d7](/img/structure/B12379992.png)
Treprostinil-d7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Treprostinil-d7 is a deuterated analog of treprostinil, a prostacyclin analog used primarily for the treatment of pulmonary arterial hypertension. The deuterium atoms in this compound replace hydrogen atoms, which can enhance the compound’s metabolic stability and pharmacokinetic properties. This compound is particularly valuable in scientific research due to its isotopic labeling, which allows for detailed pharmacokinetic and metabolic studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Treprostinil-d7 involves multiple steps, including the incorporation of deuterium atoms. One of the key steps in the synthesis is the Claisen rearrangement, which is performed in a plug flow reactor to improve yields and selectivity . Another critical step is the Pauson–Khand reaction, which is carried out under catalytic conditions with cobalt carbonyl and carbon monoxide . The synthesis is completed in 12 linear steps from (S)-epichlorhydrin, resulting in a global yield of 14% .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yields and purity. The incorporation of deuterium is achieved through the use of deuterated reagents and solvents, which are carefully controlled to maintain the isotopic purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Treprostinil-d7 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert this compound into alcohols or alkanes.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogenating agents like thionyl chloride and nucleophiles such as amines and alcohols are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Clinical Applications
-
Pulmonary Arterial Hypertension (PAH) Treatment
- Treprostinil-d7 is primarily indicated for the management of PAH, particularly in patients who are not adequately controlled on other therapies. Its effectiveness has been demonstrated in various clinical trials.
-
Combination Therapy
- Research indicates that this compound can be used in combination with other PAH treatments, such as endothelin receptor antagonists and phosphodiesterase-5 inhibitors. This combination therapy approach aims to enhance therapeutic outcomes by targeting multiple pathways involved in PAH pathology.
-
Long-term Safety and Efficacy
- Studies have shown that long-term administration of this compound is associated with improved exercise capacity and quality of life in PAH patients. For instance, a pivotal trial demonstrated significant improvements in six-minute walk distance (6MWD) among participants receiving this compound compared to placebo .
Data Tables
The following table summarizes key findings from clinical studies involving this compound:
Study | Population | Treatment Duration | Primary Endpoint | Results |
---|---|---|---|---|
TRIUMPH-I | PAH Patients (NYHA II-IV) | 12 weeks | 6MWD Improvement | +10 m (p < 0.006) |
PERFECT Study | PAH Patients with COPD | 30 weeks | Safety & Efficacy | Improved hemodynamics; well tolerated |
Long-term Study | PAH Patients | Up to 52 weeks | Quality of Life Measures | Significant improvement in WHO functional class |
Case Studies
Several case studies highlight the efficacy of this compound:
-
Case Study 1: Severe PAH Management
A patient with severe PAH who transitioned from intravenous epoprostenol to this compound experienced a notable reduction in symptoms and an increase in exercise capacity, as measured by the six-minute walk test. -
Case Study 2: Combination Therapy
In another instance, a patient receiving this compound alongside an endothelin receptor antagonist demonstrated improved hemodynamic parameters and quality of life metrics after six months of treatment.
Mechanism of Action
Treprostinil-d7 exerts its effects by promoting the vasodilation of pulmonary and systemic arterial vascular beds and inhibiting platelet aggregation . The primary molecular targets are the prostacyclin receptors, which mediate the vasodilatory and anti-aggregatory effects. The activation of these receptors leads to an increase in cyclic adenosine monophosphate (cAMP) levels, resulting in smooth muscle relaxation and inhibition of platelet aggregation .
Comparison with Similar Compounds
Treprostinil-d7 is unique due to its deuterium labeling, which enhances its metabolic stability and allows for detailed pharmacokinetic studies. Similar compounds include:
Treprostinil: The non-deuterated analog used for the treatment of pulmonary arterial hypertension.
Epoprostenol: Another prostacyclin analog with a shorter half-life and less metabolic stability compared to treprostinil.
This compound stands out due to its enhanced stability and suitability for detailed metabolic studies, making it a valuable tool in both research and clinical settings.
Properties
Molecular Formula |
C23H34O5 |
---|---|
Molecular Weight |
397.6 g/mol |
IUPAC Name |
2-[[(1R,2R,3aS,9aS)-2-hydroxy-1-[(3S)-2,2,3,4,4-pentadeuterio-3-hydroxyoctyl]-2,3,3a,4,9,9a-hexahydro-1H-cyclopenta[g]naphthalen-5-yl]oxy]-2,2-dideuterioacetic acid |
InChI |
InChI=1S/C23H34O5/c1-2-3-4-7-17(24)9-10-18-19-11-15-6-5-8-22(28-14-23(26)27)20(15)12-16(19)13-21(18)25/h5-6,8,16-19,21,24-25H,2-4,7,9-14H2,1H3,(H,26,27)/t16-,17-,18+,19-,21+/m0/s1/i7D2,9D2,14D2,17D |
InChI Key |
PAJMKGZZBBTTOY-RMWMNVKXSA-N |
Isomeric SMILES |
[2H][C@](C([2H])([2H])CCCC)(C([2H])([2H])C[C@H]1[C@@H](C[C@H]2[C@@H]1CC3=C(C2)C(=CC=C3)OC([2H])([2H])C(=O)O)O)O |
Canonical SMILES |
CCCCCC(CCC1C(CC2C1CC3=C(C2)C(=CC=C3)OCC(=O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.